REACTION_CXSMILES
|
[F:1][C:2]([C:5]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([C:14]([F:17])([F:16])[F:15])[CH:9]=1)=[N:6]O)([F:4])[F:3].[H-].[Al+3].[Li+].[H-].[H-].[H-]>C(OC(C)C)(C)C>[F:15][C:14]([F:16])([F:17])[C:10]1[CH:9]=[C:8]([CH:5]([NH2:6])[C:2]([F:1])([F:3])[F:4])[CH:13]=[CH:12][CH:11]=1 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
FC(F)(F)C(=NO)C1=CC(=CC=C1)C(F)(F)F
|
Name
|
suspension
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)OC(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
then cooled
|
Type
|
CUSTOM
|
Details
|
The excess of reagent is destroyed by cautious addition of an aqueous solution of tartaric acid
|
Type
|
ADDITION
|
Details
|
by adding sodium hydroxide
|
Type
|
CUSTOM
|
Details
|
the ethereous phase is separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is further extracted with isopropyl ether
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
an evaporated off under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
FC(C=1C=C(C=CC1)C(C(F)(F)F)N)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |